Cas no 1351164-97-0 (4-(2-methoxy-2-methylpropyl)piperidine)

4-(2-メトキシ-2-メチルプロピル)ピペリジンは、ピペリジン骨格にメトキシ基とメチル基を有するプロピル基が結合した複雑な構造を持つ化合物です。この化合物は、医薬品中間体や有機合成化学における重要なビルディングブロックとしての応用が期待されます。特に、立体障害を生じるメトキシ-メチルプロピル基の導入により、特定の反応選択性や分子認識特性を付与できる点が特徴です。また、ピペリジン環の塩基性とメトキシ基の極性を併せ持つため、生体活性分子の設計において有用な物性を示します。合成経路の最適化により高純度での製造が可能であり、研究用途での再現性が確保されています。

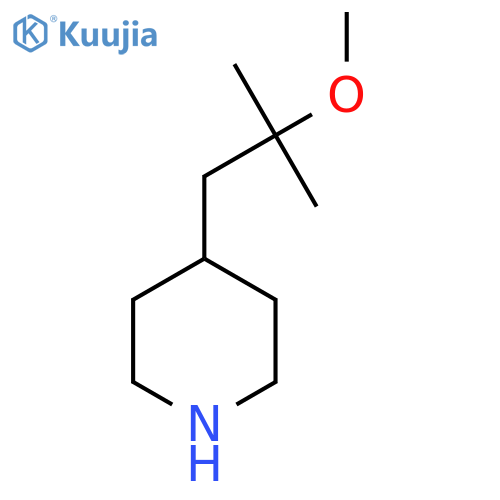

1351164-97-0 structure

商品名:4-(2-methoxy-2-methylpropyl)piperidine

4-(2-methoxy-2-methylpropyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(2-methoxy-2-methylpropyl)piperidine

- EN300-1850744

- SCHEMBL1691895

- 1351164-97-0

-

- インチ: 1S/C10H21NO/c1-10(2,12-3)8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3

- InChIKey: GPDARBAZTFAISY-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C)(C)CC1CCNCC1

計算された属性

- せいみつぶんしりょう: 171.162314293g/mol

- どういたいしつりょう: 171.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 21.3Ų

4-(2-methoxy-2-methylpropyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1850744-5.0g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 5g |

$3770.0 | 2023-05-26 | ||

| Enamine | EN300-1850744-1.0g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 1g |

$1299.0 | 2023-05-26 | ||

| Enamine | EN300-1850744-10g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1850744-0.1g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1850744-0.5g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1850744-0.25g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1850744-10.0g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 10g |

$5590.0 | 2023-05-26 | ||

| Enamine | EN300-1850744-0.05g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1850744-2.5g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1850744-5g |

4-(2-methoxy-2-methylpropyl)piperidine |

1351164-97-0 | 5g |

$3273.0 | 2023-09-19 |

4-(2-methoxy-2-methylpropyl)piperidine 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

1351164-97-0 (4-(2-methoxy-2-methylpropyl)piperidine) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量